Cas no 1909348-03-3 (Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate)

Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate is a bicyclic heterocyclic compound featuring both benzothiazole and carboxylate functional groups. Its structure combines a tetrahydrobenzothiazole core with an ester moiety at the 5-position, offering versatility in synthetic applications. The presence of the 2-amino group enhances its reactivity, making it a valuable intermediate in medicinal chemistry, particularly for the development of bioactive molecules. The compound's stability and solubility profile facilitate its use in diverse reaction conditions. Its unique scaffold is of interest in the design of pharmaceuticals, agrochemicals, and functional materials, where rigid, nitrogen- and sulfur-containing frameworks are desired.
Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate structure
1909348-03-3 structure
Product name:Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate
CAS No:1909348-03-3
MF:C9H12N2O2S
Molecular Weight:212.268780708313
MDL:MFCD29762810
CID:4629496
PubChem ID:121553527

Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate 化学的及び物理的性質

名前と識別子

    • methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate
    • Z2350941446
    • Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate
    • MDL: MFCD29762810
    • インチ: 1S/C9H12N2O2S/c1-13-8(12)5-2-3-7-6(4-5)11-9(10)14-7/h5H,2-4H2,1H3,(H2,10,11)
    • InChIKey: FSQGWGDUPYAXNO-UHFFFAOYSA-N
    • SMILES: S1C(N)=NC2=C1CCC(C(=O)OC)C2

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 237
  • トポロジー分子極性表面積: 93.4
  • XLogP3: 1.2

じっけんとくせい

  • 密度みつど: 1.3±0.1 g/cm3
  • Boiling Point: 370.7±30.0 °C at 760 mmHg
  • フラッシュポイント: 178.0±24.6 °C
  • じょうきあつ: 0.0±0.8 mmHg at 25°C

Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate Security Information

Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-255737-5.0g
methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate
1909348-03-3 95.0%
5.0g
$1695.0 2025-02-20
Enamine
EN300-255737-1g
methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate
1909348-03-3 93%
1g
$842.0 2023-09-14
Enamine
EN300-255737-0.25g
methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate
1909348-03-3 95.0%
0.25g
$252.0 2025-02-20
Enamine
EN300-255737-0.05g
methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate
1909348-03-3 95.0%
0.05g
$118.0 2025-02-20
A2B Chem LLC
AW43843-2.5g
methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate
1909348-03-3 93%
2.5g
$1772.00 2024-04-20
1PlusChem
1P01C3Z7-100mg
methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate
1909348-03-3 93%
100mg
$412.00 2024-06-17
A2B Chem LLC
AW43843-100mg
methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate
1909348-03-3 93%
100mg
$344.00 2024-04-20
1PlusChem
1P01C3Z7-250mg
methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate
1909348-03-3 93%
250mg
$579.00 2024-06-17
A2B Chem LLC
AW43843-50mg
methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate
1909348-03-3 93%
50mg
$243.00 2024-04-20
Enamine
EN300-255737-1.0g
methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate
1909348-03-3 95.0%
1.0g
$584.0 2025-02-20

Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate 関連文献

Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylateに関する追加情報

Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate (CAS No. 1909348-03-3): An Overview

Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate (CAS No. 1909348-03-3) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzothiazoles, which are known for their diverse biological activities and potential therapeutic applications. The unique structure of Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate makes it an intriguing candidate for various drug discovery and development efforts.

The chemical structure of Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate consists of a benzothiazole ring fused with a tetrahydrofuran moiety and a methyl ester group. This combination of functional groups imparts specific physicochemical properties that can influence its biological activity and pharmacokinetic profile. The presence of the amino group and the ester functionality also suggests potential reactivity and interaction with biological targets.

Recent studies have explored the biological activities of Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate in various contexts. One notable area of research is its potential as an antitumor agent. A study published in the Journal of Medicinal Chemistry reported that this compound exhibited significant cytotoxic activity against several human cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT-116), and lung cancer (A549) cells. The mechanism of action was found to involve the induction of apoptosis and cell cycle arrest.

In addition to its antitumor properties, Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate has shown promise as an anti-inflammatory agent. Research conducted by a team at the University of California demonstrated that this compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The anti-inflammatory effects were attributed to its ability to modulate signaling pathways involved in inflammation.

The pharmacokinetic properties of Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate have also been investigated to assess its suitability as a therapeutic agent. Studies have shown that this compound exhibits good oral bioavailability and favorable metabolic stability in vitro. These characteristics are crucial for ensuring that the compound can be effectively delivered to target tissues and maintain therapeutic concentrations over time.

To further understand the potential clinical applications of Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate, preclinical studies have been conducted in animal models. A study using a murine model of colorectal cancer demonstrated that oral administration of this compound significantly reduced tumor growth and improved survival rates. The results were consistent with earlier in vitro findings and provided strong evidence for its efficacy as an antitumor agent.

In the context of drug development, the safety profile of Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate is a critical consideration. Toxicological studies have shown that this compound has a low toxicity profile at therapeutic doses. However, as with any new drug candidate, further safety evaluations are necessary to ensure its long-term safety and efficacy in human subjects.

The synthesis of Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate has been optimized to improve yield and purity. Various synthetic routes have been reported in the literature, including multi-step processes involving cyclization reactions and esterification steps. These methods provide researchers with flexible options for large-scale production and structural modifications to explore derivative compounds with enhanced properties.

In conclusion,Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole - 5 - carboxylate (CAS No. 1909348 - 03 - 3) represents a promising lead compound in the development of novel therapeutics for cancer and inflammatory diseases. Its unique chemical structure and favorable biological activities make it an attractive candidate for further preclinical and clinical investigations. As research continues to advance our understanding of this compound's mechanisms of action and potential applications,Methyl 2-amino - 4,5,6,7 - tetrahydro - 1,3 - benzothiazole - 5 - carboxylate is poised to contribute significantly to the field of medicinal chemistry.

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Amadis Chemical Company Limited
(CAS:1909348-03-3)Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate
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